Product packaging for 1-(4-fluoro-2-nitrophenyl)-1H-imidazole(Cat. No.:)

1-(4-fluoro-2-nitrophenyl)-1H-imidazole

Cat. No.: B11772537
M. Wt: 207.16 g/mol
InChI Key: XIWWYGYEZIMEPR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-1H-imidazole (CAS 25373-42-6) is a high-value aromatic imidazole derivative of significant interest in chemical synthesis and drug discovery. With a molecular formula of C9H6FN3O2 and a molecular weight of 207.16 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring both an electron-deficient nitroaromatic system and an imidazole ring, makes it a pertinent scaffold for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions . Research applications include its role in the development of novel heterocyclic compounds, such as imidazole derivatives investigated for their potential biological activity . The presence of the fluorine and nitro substituents on the phenyl ring can be critical for modulating electronic properties and enhancing binding interactions in target engagement. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN3O2 B11772537 1-(4-fluoro-2-nitrophenyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)imidazole

InChI

InChI=1S/C9H6FN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H

InChI Key

XIWWYGYEZIMEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

Synthetic Methodologies for 1 4 Fluoro 2 Nitrophenyl 1h Imidazole: Advancements and Innovations

Established Synthetic Routes to 1-(4-fluoro-2-nitrophenyl)-1H-imidazole

The construction of the N-aryl bond in this compound is predominantly achieved through well-known substitution reactions. These methods are reliable and have been extensively documented in the literature for a wide array of analogous compounds.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as the most conventional and widely employed method for the synthesis of this compound. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom, being a good leaving group in this context, is readily displaced by the nucleophilic nitrogen of the imidazole (B134444) ring.

The archetypal SNAr reaction for this synthesis involves the direct coupling of imidazole with a suitably activated fluoro-nitro-aromatic precursor, such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases employed include potassium carbonate, sodium hydride, or organic bases like triethylamine (B128534). The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), which can effectively solvate the ionic intermediates.

The reaction of 1,4-difluoro-2-nitrobenzene with various amines has been shown to be a viable route for creating similar structures. For instance, reactions with amines in ethanol (B145695) with triethylamine demonstrate the feasibility of this substitution pattern. nih.gov While a specific protocol for this compound is not extensively detailed, the conditions can be inferred from analogous reactions. For example, the reaction of 1-fluoro-4-nitrobenzene (B44160) with pyrrolidine (B122466) has been studied under various conditions, highlighting the influence of temperature and pressure on reaction rates. researchgate.netresearchgate.net

Ring-Closing Reactions and Cyclization Approaches

While SNAr is the dominant strategy, the synthesis of N-arylimidazoles can also be achieved through ring-closing or cyclization reactions. These methods typically involve the construction of the imidazole ring from acyclic precursors that already contain the desired N-aryl moiety. However, for a specific substitution pattern as in this compound, this approach appears to be less common in the reported literature.

One general approach involves the cyclocondensation of an N-(4-fluoro-2-nitrophenyl) substituted α-amino ketone or a related derivative with a source of the remaining imidazole ring atoms, such as an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt). nih.gov For instance, the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be adapted for this purpose. japsonline.com

Another potential, though less direct, route could involve the synthesis of a suitably substituted N-(4-fluoro-2-nitrophenyl)formamidine, which can then undergo cyclization with a component providing the remaining two carbons of the imidazole ring. However, the prevalence of efficient SNAr methodologies often makes these multi-step cyclization approaches less attractive for this particular target molecule.

Emerging and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on developing more sustainable and efficient methods for the synthesis of N-arylimidazoles, including this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this has led to the exploration of alternative reaction media and energy sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity. researchgate.netbohrium.comijnrd.org The use of microwave irradiation can accelerate SNAr and catalytic N-arylation reactions, sometimes even under solvent-free conditions. bohrium.comresearchgate.net

The replacement of volatile and toxic organic solvents with more environmentally friendly alternatives is another key aspect of green synthesis. Water, being non-toxic, non-flammable, and readily available, is an attractive solvent for organic reactions. The N-arylation of imidazoles has been successfully carried out in aqueous media, often with the aid of phase-transfer catalysts or surfactants to overcome solubility issues. rsc.org

Catalytic Methodologies for Enhanced Efficiency

To overcome some of the limitations of traditional SNAr reactions, such as the need for highly activated substrates and sometimes harsh reaction conditions, various catalytic methods for C-N bond formation have been developed. These methods often offer milder conditions and broader substrate scope.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming C-N bonds. nih.gov Modern variations of this reaction utilize various copper sources, including copper(I) and copper(II) salts, often in the presence of a ligand to facilitate the catalytic cycle. These reactions can be applied to the synthesis of this compound, potentially offering an alternative to the direct SNAr approach, especially if less activated aryl halides are used. Copper(II)-catalyzed synthesis of imidazole derivatives has been shown to be effective. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for N-arylation. These methods are known for their high efficiency and functional group tolerance. While often used for less activated aryl halides, they can also be applied to the synthesis of compounds like this compound, providing a versatile and efficient synthetic route. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key factors to consider include the choice of base, solvent, temperature, and, in the case of catalytic reactions, the catalyst system.

For SNAr reactions, the choice of base and solvent is interdependent. A strong base like sodium hydride in an aprotic solvent like DMF is highly effective for deprotonating imidazole, but milder bases like potassium carbonate can also be used, often requiring higher temperatures. The reaction temperature is typically in the range of room temperature to the boiling point of the solvent, depending on the reactivity of the aryl halide.

In catalytic N-arylations, the nature of the ligand is crucial for the efficiency of the catalyst. For copper-catalyzed reactions, ligands such as phenanthrolines or amino acids can accelerate the reaction. nih.gov For palladium-catalyzed couplings, bulky electron-rich phosphine (B1218219) ligands are commonly employed. The optimization of the catalyst loading, base, and solvent system is essential to achieve high yields and prevent side reactions. The regioselective synthesis of N-alkyl-4-nitro-1H-imidazole has been shown to be sensitive to the choice of base and solvent, with potassium carbonate in acetonitrile providing good yields at elevated temperatures. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for N-Arylimidazoles

Methodology Typical Reactants Typical Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) Imidazole, 1,4-difluoro-2-nitrobenzene Base (K2CO3, NaH), Solvent (DMF, DMSO), RT to reflux Well-established, readily available starting materials Requires activated aryl halides, can require harsh conditions
Ring-Closing/Cyclization N-Aryl α-amino ketones, aldehydes, ammonia Heat, acid or base catalyst Can build complex imidazoles Less direct for this target, multi-step
Microwave-Assisted Synthesis Imidazole, aryl halide Microwave irradiation, often solvent-free or in polar solvents Rapid reaction times, higher yields, cleaner reactions Requires specialized equipment
Copper-Catalyzed N-Arylation Imidazole, aryl halide Cu(I) or Cu(II) salt, ligand, base, solvent (e.g., DMF, toluene) Milder conditions than SNAr, broader substrate scope Catalyst can be toxic, ligand required
Palladium-Catalyzed N-Arylation Imidazole, aryl halide Pd catalyst, phosphine ligand, base, solvent (e.g., toluene, dioxane) High efficiency, excellent functional group tolerance Expensive catalyst and ligands

Reactivity and Mechanistic Investigations of 1 4 Fluoro 2 Nitrophenyl 1h Imidazole

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole is dictated by the electronic properties of its constituent parts: the fluoro and nitro-substituted phenyl ring and the imidazole (B134444) ring.

Reactivity of the Fluoro and Nitro Substituents

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. The fluorine atom, being a good leaving group, is the primary site for nucleophilic attack. The nitro group, positioned ortho to the imidazole substituent and meta to the fluorine, strongly withdraws electron density from the aromatic ring, facilitating the addition of a nucleophile.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.

Reaction with Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted 2-nitroanilines.

Reaction with Alkoxides: Treatment with alkoxides results in the formation of aryl ethers.

Reaction with Thiolates: Reaction with thiolates yields the corresponding thioethers.

The reactivity of the fluorine atom in SNAr reactions is significantly higher than other halogens, a common observation in activated aryl halides.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group using various reducing agents. This transformation is a key step in the synthesis of many biologically active compounds. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. globalresearchonline.net

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium (B1175870) formate in the presence of a catalyst.

The reduction proceeds through nitroso and hydroxylamine intermediates. orientjchem.orgrsc.orgmdpi.comresearchgate.net

Reagent/ConditionProductReference
H₂, Pd/C1-(4-amino-2-nitrophenyl)-1H-imidazole globalresearchonline.net
Fe, HCl1-(4-amino-2-nitrophenyl)-1H-imidazole masterorganicchemistry.com
SnCl₂, EtOH1-(4-amino-2-nitrophenyl)-1H-imidazole masterorganicchemistry.com

Imidazole Ring Reactivity

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is a pyridine-like nitrogen (N3) and the other a pyrrole-like nitrogen (N1), which in this case is substituted. The imidazole ring can undergo both electrophilic and nucleophilic reactions.

Electrophilic Substitution:

The imidazole ring is generally susceptible to electrophilic attack, with the C5 position being the most reactive, followed by the C4 and C2 positions. globalresearchonline.net The presence of the electron-withdrawing 4-fluoro-2-nitrophenyl group at the N1 position deactivates the imidazole ring towards electrophilic substitution compared to unsubstituted imidazole. However, under forcing conditions, electrophilic substitution can still occur.

Nitration: Nitration of the imidazole ring would likely require strong nitrating agents and would be expected to occur at the C5 position.

Halogenation: Halogenation, such as bromination, would also be expected to occur at the C5 position.

ReactionReagentExpected Major Product
NitrationHNO₃/H₂SO₄1-(4-fluoro-2-nitrophenyl)-5-nitro-1H-imidazole
BrominationBr₂5-bromo-1-(4-fluoro-2-nitrophenyl)-1H-imidazole

Nucleophilic Substitution:

Nucleophilic attack on the imidazole ring itself is generally difficult unless activated by strongly electron-withdrawing groups on the ring. The C2 position is the most susceptible to nucleophilic attack. Given the deactivating nature of the N1-substituent, direct nucleophilic substitution on the imidazole ring of this compound is not a favored reaction pathway under normal conditions.

Reaction Pathways and Kinetic Studies

Specific kinetic studies on the reactions of this compound are not extensively reported in the literature. However, the kinetics of nucleophilic aromatic substitution on similar 4-fluoro-2-nitrophenyl derivatives have been investigated. These studies generally show that the reaction follows a second-order rate law, first order in the aryl halide and first order in the nucleophile. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. For instance, the reaction of 4-fluoro-1-nitrobenzene with pyrrolidine (B122466) has been studied under various conditions, demonstrating the influence of pressure and temperature on the reaction rate. researchgate.netresearchgate.net

The reduction of the nitro group is a complex multi-step process. The reaction pathway can be influenced by the choice of reducing agent and reaction conditions, potentially leading to the formation of different intermediates or side products. Kinetic studies on the catalytic hydrogenation of various nitroaromatic compounds have shown that the reaction rate is dependent on factors such as catalyst type, substrate structure, and reaction parameters. researchgate.net

Stereochemical Aspects of Reactions Involving this compound

The molecule this compound itself is achiral. However, reactions involving this compound can introduce chirality.

Asymmetric Synthesis: Chiral catalysts can be employed in reactions to introduce stereocenters. For instance, the asymmetric reduction of a ketone that might be introduced onto the molecule could lead to chiral alcohols.

Reactions with Chiral Reagents: The reaction of this compound with a chiral nucleophile would result in a diastereomeric mixture of products.

Axial Chirality: While less common for this specific structure, related imidazole-containing biaryl systems can exhibit axial chirality. The synthesis of such axially chiral imidazoles has been achieved through asymmetric reactions. nih.govnih.gov

The synthesis of chiral imidazole derivatives often starts from enantiopure precursors, such as amino acids, to control the stereochemistry of the final product. rsc.orgresearchgate.net

Mechanistic Insights into Hydration Reaction Inhibition

While direct studies on the inhibition of hydration reactions by this compound are scarce, imidazole derivatives are known to act as inhibitors for certain enzymes, notably carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Applications of 1 4 Fluoro 2 Nitrophenyl 1h Imidazole As a Key Synthetic Building Block

A Key Component in the Synthesis of Modern Agrochemicals

The structural motifs present in 1-(4-fluoro-2-nitrophenyl)-1H-imidazole are of significant interest in the agrochemical industry. The presence of both a fluoro and a nitro group on the phenyl ring can enhance the biological activity and selectivity of potential pesticide and fungicide candidates.

Derivatization for the Synthesis of Novel Pesticides

The chemical reactivity of this compound allows for its modification to produce a variety of pesticide derivatives. The nitro group can be reduced to an amine, which then serves as a handle for further chemical transformations, leading to the creation of diverse molecular libraries for screening potential insecticidal or herbicidal activity. While specific commercial pesticides directly synthesized from this compound are not widely documented in publicly available research, the general class of nitroaromatic imidazoles is recognized for its potential in agrochemical development.

Application in the Development of New Fungicides

The imidazole (B134444) core is a well-established pharmacophore in many commercial fungicides. The unique substitution pattern of this compound provides a template for the synthesis of novel antifungal agents. Researchers can exploit the reactivity of the nitro and fluoro groups to introduce various functionalities, aiming to improve efficacy against a broad spectrum of plant pathogens. The development of new fungicides often involves the synthesis and biological evaluation of numerous derivatives, and this compound serves as a valuable starting point in this process.

A Versatile Intermediate in Pharmaceutical Synthesis

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of pharmaceutically active compounds.

Precursor to Biologically Active Heterocycles

The chemical scaffold of this compound is a foundational element for constructing more complex, biologically active heterocyclic systems. The nitro group can be readily transformed into other functional groups, paving the way for the synthesis of a variety of substituted benzimidazoles and other fused heterocyclic systems. These resulting molecules are often investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. The imidazole moiety itself is a key component of many bioactive natural products and synthetic drugs. mdpi.comscispace.com

A Scaffold for Drug Discovery Initiatives

In the field of drug discovery, the development of molecular scaffolds that can be easily and systematically modified is of paramount importance. This compound provides such a scaffold. Its structure allows for the introduction of diverse substituents at multiple positions, enabling the creation of large libraries of related compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. The nitroimidazole scaffold, in general, is recognized as a unique and essential framework in the discovery of new drugs. nih.gov

Contributions to the Advancement of Polymer and Material Science

Monomer Synthesis for Advanced Polymers

The structure of this compound suggests it could serve as a precursor to a diamine monomer. The critical step would be the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This transformation would yield 1-(2-amino-4-fluorophenyl)-1H-imidazole . This resulting diamine could theoretically be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce advanced polymers such as polyimides or polyamides.

Hypothetical Polymerization Pathway

Step Reactant 1 Reactant 2 Potential Product Polymer Class
1. Reduction This compound Reducing Agent (e.g., H₂, Pd/C) 1-(2-amino-4-fluorophenyl)-1H-imidazole Monomer Precursor

Polymers containing imidazole scaffolds are of interest for applications requiring high thermal stability and specific chemical properties. researchgate.net

Incorporation into Functional Materials

The incorporation of this compound into functional materials would likely leverage its electron-deficient nitroaromatic system and the versatile imidazole ring. Conjugated polymers and porous materials containing nitroaromatic functionalities have been investigated for their sensory capabilities, particularly for detecting certain chemical analytes. mdpi.com For instance, polymers with nitro groups can act as fluorescence quenchers, a property useful in chemical sensors. mdpi.com

While polymers containing imidazole groups are widely reviewed for various applications, the specific use of this compound in this context is not documented. nih.gov

Synthesis of Specialized Surfactants and Fine Chemicals

The synthesis of specialized surfactants often involves creating a molecule with a hydrophilic head and a hydrophobic tail. The imidazole portion of the molecule can be quaternized to form an imidazolium salt, which is a common hydrophilic head group in cationic surfactants. eaapublishing.orgacs.orgresearchgate.net

A potential, though undocumented, pathway to a surfactant could involve:

Quaternization: Reaction of the imidazole ring with a long-chain alkyl halide (e.g., dodecyl bromide) to attach a hydrophobic tail and create a cationic imidazolium salt.

Nucleophilic Substitution: Replacing the fluorine atom with other functional groups to modify the molecule's properties.

This would result in a cationic surfactant, a class of molecules with applications as disinfectants and phase-transfer catalysts. semanticscholar.orgresearchgate.net However, research literature does not confirm that this compound is used for this purpose.

Advanced Characterization and Spectroscopic Analysis in Research on 1 4 Fluoro 2 Nitrophenyl 1h Imidazole

Elucidation of Molecular Structure through X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole.

Hypothetical Data Table for X-ray Crystallography: A representative data table is shown below to illustrate the type of information that would be presented. No actual data is available.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å α = 90°, β = [value]°, γ = 90°
Dihedral Angle (Phenyl-Imidazole)[value]°

Advanced NMR Spectroscopic Techniques for Conformational and Reactivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a wealth of information.

¹H NMR spectroscopy would confirm the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons on the imidazole (B134444) and phenyl rings would be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. ¹³C NMR would similarly identify all unique carbon atoms in the molecule. ¹⁹F NMR would provide a specific signal for the fluorine atom, with its chemical shift and coupling to adjacent protons offering further structural confirmation. Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish proton-proton and proton-carbon correlations, respectively, allowing for unambiguous assignment of all signals.

Hypothetical Data Table for NMR Spectroscopy: A representative data table is shown below to illustrate the type of information that would be presented. No actual data is available.

TechniqueObserved Chemical Shifts (δ, ppm) and Couplings (J, Hz)
¹H NMRSignals corresponding to imidazole and phenyl protons with specific multiplicities and coupling constants.
¹³C NMRSignals corresponding to all unique carbon atoms in the molecule.
¹⁹F NMRA single signal corresponding to the fluorine atom, potentially showing coupling to neighboring protons.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a synthesized compound and for obtaining information about its structure through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms its elemental composition. The mass spectrum, typically obtained using techniques like electrospray ionization (ESI) or electron ionization (EI), would show a molecular ion peak corresponding to the mass of the intact molecule. Additionally, the spectrum would display a characteristic fragmentation pattern. The fragmentation of the molecule would likely involve the cleavage of the bond between the phenyl and imidazole rings, and potentially the loss of the nitro group, providing further evidence for the proposed structure.

Hypothetical Data Table for Mass Spectrometry: A representative data table is shown below to illustrate the type of information that would be presented. No actual data is available.

Ionization Methodm/z (relative intensity %)Assignment
e.g., ESI-MS[value][M+H]⁺ (Molecular Ion)
[value]Fragment 1
[value]Fragment 2

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would exhibit a series of absorption bands characteristic of its structural features. Key vibrational modes would include the C-H stretching of the aromatic and imidazole rings, the C=C and C=N stretching vibrations within the rings, and the C-N stretching vibrations. Crucially, the spectra would show strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro (NO₂) group, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The C-F stretching vibration would also be identifiable. Together, the IR and Raman spectra would provide a comprehensive fingerprint of the molecule's functional groups, complementing the data from NMR and mass spectrometry.

Hypothetical Data Table for Vibrational Spectroscopy: A representative data table is shown below to illustrate the type of information that would be presented. No actual data is available.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H stretch (Aromatic)e.g., ~3100-3000e.g., ~3100-3000
NO₂ asymmetric stretche.g., ~1530e.g., ~1530
NO₂ symmetric stretche.g., ~1350e.g., ~1350
C-F stretche.g., ~1250e.g., ~1250

Computational and Theoretical Chemistry Studies on 1 4 Fluoro 2 Nitrophenyl 1h Imidazole

Ligand-Target Interactions: Computational ModelingNo molecular docking or other computational modeling studies have been published that investigate the binding affinity and interaction patterns of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole with specific biological targets.

While computational studies are common for the broader class of imidazole-containing compounds, the specific subject of this article has not been the focus of such research to date.

Future Directions and Emerging Research Avenues for 1 4 Fluoro 2 Nitrophenyl 1h Imidazole

Development of Novel Derivatization Strategies

Future efforts in the derivatization of 1-(4-fluoro-2-nitrophenyl)-1H-imidazole are likely to focus on the selective modification of its core structure to generate a diverse library of new chemical entities. Key to this will be the development of orthogonal strategies that allow for the independent manipulation of the phenyl ring, the nitro group, and the imidazole (B134444) moiety.

One promising area is the selective functionalization of the imidazole ring itself. While the N-1 position is occupied, the C-2, C-4, and C-5 positions are available for derivatization. Metal-catalyzed C-H activation could provide a direct route to introduce new substituents at these positions, avoiding the need for pre-functionalized imidazole precursors.

Another key focus will be the strategic replacement of the fluorine atom via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nitro group, allowing for the introduction of a wide array of oxygen, nitrogen, and sulfur-based nucleophiles.

Finally, the reduction of the nitro group to an amine will continue to be a pivotal strategy. This transformation opens up a vast chemical space, as the resulting aniline (B41778) derivative can be further modified through diazotization, acylation, and reductive amination, among other reactions.

Table 1: Potential Novel Derivatization Strategies for this compound

Reactive Site Proposed Derivatization Strategy Potential Reagents/Conditions Resulting Functional Group
Phenyl Ring (C-F bond) Nucleophilic Aromatic Substitution (SNAr) Alkoxides, Thiolates, Amines Ether, Thioether, Amine
Nitro Group (-NO2) Catalytic Reduction H2/Pd, SnCl2, Fe/HCl Amine (-NH2)
Imidazole Ring (C-H bonds) Direct C-H Arylation Palladium or Rhodium catalysts Aryl substituents

Exploration of New Catalytic Transformations

The application of modern catalytic methods is expected to significantly enhance the synthetic utility of this compound. Transition-metal catalysis, in particular, offers powerful tools for forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. doi.orgsigmaaldrich.com

Cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to introduce complex carbon and nitrogen-based substituents. While the fluorine atom can participate in some cross-coupling reactions, its primary role is often as an activating group for SNAr. Therefore, derivatization strategies that first introduce a more reactive handle, such as a bromine or iodine atom, may be explored.

Furthermore, catalytic reduction of the nitro group under milder and more selective conditions will be an area of active research. The use of transfer hydrogenation or electrocatalytic methods could offer advantages over traditional reducing agents, such as improved functional group tolerance and enhanced safety profiles.

Table 2: Potential Catalytic Transformations for this compound and its Derivatives

Transformation Potential Catalyst Substrate Potential Product
Suzuki Coupling Pd(PPh3)4 Bromo- or Iodo- derivative Aryl-substituted derivative
Buchwald-Hartwig Amination Pd2(dba)3 / Ligand Bromo- or Iodo- derivative N-Aryl derivative
Nitro Group Reduction Transfer Hydrogenation (e.g., Hantzsch ester) This compound 1-(2-amino-4-fluorophenyl)-1H-imidazole

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow and automated synthesis technologies. researchgate.netnih.gov These platforms offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput library synthesis. researchgate.net

Flow chemistry can be particularly beneficial for managing the exothermic nature of nitration and SNAr reactions, allowing for precise temperature control and minimizing the formation of byproducts. nih.gov The ability to perform multi-step sequences in a continuous fashion, with in-line purification, could dramatically accelerate the synthesis of complex derivatives. researchgate.net

Automated synthesis platforms, coupled with design-of-experiment (DoE) software, could be used to rapidly screen a wide range of reaction conditions and starting materials. This would facilitate the discovery of optimal synthetic routes and the rapid generation of structure-activity relationship (SAR) data for new derivatives.

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio Excellent, due to high surface area-to-volume ratio
Safety Potential for thermal runaway with exothermic reactions Enhanced safety through small reaction volumes and rapid heat dissipation
Scalability Often requires re-optimization of conditions Scalable by running the system for longer durations ("scaling out")
Process Control Manual or semi-automated control of parameters Precise, automated control of temperature, pressure, and residence time

| Multi-step Synthesis | Requires isolation of intermediates | Can be integrated into a continuous multi-step process |

Interdisciplinary Research with Related Fields

The structural motifs present in this compound suggest a range of potential applications in interdisciplinary fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the nitroimidazole core is a well-known pharmacophore, particularly in the development of antibiotics and radiosensitizers for cancer therapy. researchgate.net Future research could explore derivatives of this compound as novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for drug discovery programs.

In materials science, the electron-deficient nature of the nitrophenyl system, combined with the coordinating ability of the imidazole ring, could be exploited in the design of novel electronic materials, sensors, or metal-organic frameworks (MOFs). The potential for derivatization allows for the fine-tuning of electronic and photophysical properties.

Table 4: Potential Interdisciplinary Research Avenues

Field Potential Application Rationale
Medicinal Chemistry Hypoxia-activated prodrugs The nitro group can be selectively reduced in hypoxic environments, releasing a cytotoxic agent.
Chemical Biology Molecular Probes The fluorinated scaffold can be used for 19F-NMR studies of biological systems.
Materials Science Non-linear Optical Materials The donor-acceptor nature of the molecule could lead to interesting photophysical properties.

| Agrochemicals | Fungicides or Herbicides | The imidazole core is present in many existing agrochemicals. |

Q & A

Q. What are the standard synthetic routes for 1-(4-fluoro-2-nitrophenyl)-1H-imidazole?

The compound can be synthesized via a copper-catalyzed coupling reaction. A general procedure involves reacting 4-fluoro-2-nitrohalobenzene (1 eq.) with 1H-imidazole (1.2 eq.) in dimethylformamide (DMF) under argon, using potassium carbonate (K₂CO₃, 1.2 eq.) as a base and CuI (0.1 eq.) as a catalyst. The reaction proceeds at 120°C for 24 hours, followed by purification via column chromatography .

Key Synthesis Parameters

ParameterConditionsReference
Reactants4-fluoro-2-nitrohalobenzene, imidazole
CatalystCuI (0.1 eq)
BaseK₂CO₃ (1.2 eq)
SolventDMF
Temperature120°C, 24 h under argon
PurificationColumn chromatography

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Characterization typically includes:

  • FT-IR : Identification of nitro group vibrations (~1520 cm⁻¹) and aromatic C-H stretches .
  • NMR Spectroscopy : ¹H NMR for aromatic proton shifts (δ ~7.5–8.5 ppm) and ¹³C NMR for nitro group carbons (~148–150 ppm) .
  • Elemental Analysis : Verification of C, H, and N percentages (e.g., theoretical vs. experimental values within ±0.3%) .

Q. How is the compound identified and distinguished from analogs?

The CAS registry number (1018150-88-3) and molecular formula (C₁₀H₈FN₃O₂) are critical for identification. Distinctive spectral features, such as the fluorine-coupled splitting in ¹H NMR and nitro group signals in FT-IR, differentiate it from analogs like 1-(3-nitrophenyl)-1H-imidazole derivatives .

Advanced Questions

Q. How can regioselectivity challenges in Pd-catalyzed imidazole functionalization be addressed?

Pd-catalyzed reactions require precise control of ligands and substrates. For example, using Pd(PPh₃)₄ with aryl halides selectively functionalizes the imidazole’s C5 position. Solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) also influence regioselectivity .

Q. How to resolve contradictions in NMR data for substituted imidazoles?

Ambiguities in aromatic proton assignments can be resolved using 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon signals. Computational tools like density functional theory (DFT) simulations of NMR shifts further validate assignments .

Q. What computational methods predict the structure-activity relationships (SAR) of imidazole analogs?

Comparative Molecular Similarity Indices Analysis (CoMSIA) and 3D-QSAR models are effective. For example, CoMSIA models analyzing electrostatic and steric fields can predict antiepileptic activity in analogs, guiding substitutions at the C1 and C2 positions .

Q. How do substituents (e.g., nitro, fluoro) influence the compound’s reactivity and stability?

The electron-withdrawing nitro group enhances electrophilic substitution reactivity at the imidazole ring, while the fluorine atom increases metabolic stability. Stability studies in DMSO (40°C, 7 days) show <5% degradation, confirmed via HPLC .

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